1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multiple steps. One common route starts with the preparation of the benzimidazole derivative, followed by the formation of the azetidine ring, and finally the construction of the oxadiazole ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine and oxadiazole rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole moiety and have similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring are known for their unique chemical properties.
Oxadiazole derivatives: These compounds are often used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for exploring new chemical reactions and biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
5-[[3-(benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11(2)16-18-15(22-19-16)9-20-7-12(8-20)21-10-17-13-5-3-4-6-14(13)21/h3-6,10-12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPDHLQLWVSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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